molecular formula C23H27N3O3 B2560293 4-(1-butyl-1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one CAS No. 847397-25-5

4-(1-butyl-1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one

Cat. No. B2560293
CAS RN: 847397-25-5
M. Wt: 393.487
InChI Key: LYRDHOIKKCUAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-butyl-1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one, also known as BDB, is a synthetic compound that belongs to the class of phenethylamines. This compound has been of interest to the scientific community due to its potential use as a psychoactive substance. However,

Scientific Research Applications

Benzimidazole Derivatives with Anti-inflammatory Activity

One study focuses on novel benzimidazole derivatives evaluated for their anti-inflammatory and anti-ulcerogenic activities. These compounds, including variants with substituted pyrid-2-yl moiety and polyhydroxy sugar conjugated to the N-benzimidazole moiety, showed promising results in reducing inflammation and possessing significant anti-ulcerogenic activity, comparable to that of omeprazole and diclofenac. This research suggests potential therapeutic applications of benzimidazole derivatives in treating conditions where inflammation and gastric side effects are concerns (El-Nezhawy et al., 2013).

Polyimides Derived from Pyridine-bridged Aromatic Dianhydride

Another study describes the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. These materials exhibit good thermal stability, solubility in aprotic solvents, and outstanding mechanical properties, suggesting their potential use in high-performance polymers and materials science applications (Wang et al., 2006).

Heterocyclic Systems with Biological Activity Prediction

Research on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems has been conducted, with a focus on predicting the biological activity of the synthesized compounds. This work highlights the potential of such compounds in medicinal chemistry, especially in designing new drugs with predicted biological activities (Kharchenko et al., 2008).

properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-4-5-12-25-19-9-7-6-8-18(19)24-23(25)16-13-22(27)26(15-16)20-14-17(28-2)10-11-21(20)29-3/h6-11,14,16H,4-5,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDHOIKKCUAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Butylbenzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one

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